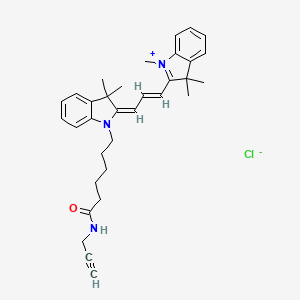

Cy3 alkyne (chloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cy3 alkyne (chloride) is a derivative of Cyanine 3 (Cy3), a fluorescent dye known for its bright fluorescence and stability. This compound contains a sulfonate ion and an alkyne functional group, making it highly reactive and suitable for various biochemical applications . Cy3 alkyne (chloride) is commonly used in fluorescence spectroscopy and imaging due to its ability to form stable bioconjugates through copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy3 alkyne (chloride) typically involves the modification of Cyanine 3 to introduce the alkyne functional group. One common method is the reaction of Cyanine 3 with an alkyne-containing reagent under mild conditions. The reaction is often catalyzed by copper to facilitate the formation of the alkyne group .

Industrial Production Methods

Industrial production of Cy3 alkyne (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Cy3 alkyne (chloride) undergoes several types of chemical reactions, including:

Addition Reactions: The alkyne group can participate in addition reactions, forming new single bonds to carbon.

Deprotonation: The alkyne group can be deprotonated to form acetylide anions, which are strong nucleophiles.

Oxidative Cleavage: Alkynes can undergo oxidative cleavage to form carboxylic acids.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to form stable bioconjugates.

Strong Bases: Such as sodium amide (NaNH2) for deprotonation reactions.

Oxidizing Agents: Such as ozone or potassium permanganate (KMnO4) for oxidative cleavage.

Major Products

Bioconjugates: Formed through CuAAC reactions with azide-containing molecules.

Alkenes and Alkanes: Formed through addition reactions.

Carboxylic Acids: Formed through oxidative cleavage.

Scientific Research Applications

Cy3 alkyne (chloride) has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of Cy3 alkyne (chloride) involves its ability to form stable bioconjugates through CuAAC reactions. The alkyne group reacts with azide-containing molecules in the presence of a copper catalyst, forming a triazole linkage. This reaction is highly specific and efficient, making it ideal for labeling and detecting biomolecules . The fluorescence properties of Cy3 allow for the visualization and tracking of these labeled molecules in various biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

TAMRA: Another fluorescent dye with similar applications but different spectral properties.

Alexa Fluor 555: Known for its high fluorescence efficiency and stability.

DyLight 550: Offers similar fluorescence characteristics but with different excitation and emission wavelengths.

BODIPY TMR-X: A fluorescent dye with unique photophysical properties.

Uniqueness of Cy3 Alkyne (Chloride)

Cy3 alkyne (chloride) stands out due to its high reactivity and ability to form stable bioconjugates through CuAAC reactions. Its fluorescence properties, including high brightness and stability, make it a preferred choice for various imaging and detection applications . Additionally, the alkyne functional group provides versatility in chemical modifications and conjugation strategies .

Biological Activity

Cy3 alkyne chloride is a fluorescent dye belonging to the cyanine dye family, which has gained attention in various biological applications, particularly in molecular biology and biochemistry. This compound is characterized by its alkyne functional group, allowing it to engage in click chemistry reactions, specifically with azide-containing molecules, facilitating the formation of covalent bonds. This property enhances its utility in labeling and imaging biological molecules.

Cy3 alkyne chloride can be synthesized through various chemical methods, including palladium-catalyzed cross-coupling reactions. The synthesis typically involves the introduction of the alkyne group to the Cy3 structure, enabling its reactivity with azides. The resulting conjugates are useful for fluorescent labeling in live-cell imaging and other applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₂S |

| Molecular Weight | 367.87 g/mol |

| Absorption Maximum | 550 nm |

| Emission Maximum | 570 nm |

1. Fluorescent Labeling

Cy3 alkyne chloride is widely used in fluorescent labeling of nucleic acids and proteins. Its high quantum yield and stability make it an excellent choice for developing probes that can be used in various assays, including fluorescence in situ hybridization (FISH) and real-time PCR.

2. Click Chemistry

The alkyne functionality allows Cy3 alkyne chloride to participate in click chemistry, a powerful method for bioconjugation. This reaction is particularly beneficial for the selective labeling of biomolecules without interfering with their biological activity.

3. Cell Imaging

Due to its bright fluorescence properties, Cy3 alkyne chloride is employed in live-cell imaging studies. It enables researchers to visualize cellular processes in real-time, contributing to a better understanding of cellular dynamics and interactions.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of Cy3 alkyne chloride in various biological contexts:

- Targeting Cancer Cells : A study demonstrated that conjugates of Cy3 with specific targeting moieties could selectively label cancer cells, facilitating their identification in mixed cell populations. This was achieved through the use of azide-functionalized antibodies that reacted with Cy3 alkyne chloride .

- Mitochondrial Imaging : Research involving cyanine-aryl acetylene conjugates showed that these compounds could selectively target cancerous mitochondria, enhancing the specificity of imaging techniques used to study mitochondrial function in cancer cells .

- Gene Expression Studies : In a study focused on gene expression analysis, Cy3 alkyne chloride was utilized to label RNA transcripts, allowing for quantitative assessment of gene expression levels through fluorescence detection methods .

Properties

Molecular Formula |

C33H40ClN3O |

|---|---|

Molecular Weight |

530.1 g/mol |

IUPAC Name |

6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |

InChI |

InChI=1S/C33H39N3O.ClH/c1-7-23-34-31(37)22-9-8-14-24-36-28-19-13-11-17-26(28)33(4,5)30(36)21-15-20-29-32(2,3)25-16-10-12-18-27(25)35(29)6;/h1,10-13,15-21H,8-9,14,22-24H2,2-6H3;1H |

InChI Key |

YIXIKYACJGHYQL-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.